(S)-Oxiracetam is classified as a pyrrolidinone derivative. It is synthesized from glycine and various halogenated compounds, making it accessible for pharmaceutical applications. The compound's structure allows for selective interaction with neurotransmitter systems, particularly those involving acetylcholine and glutamate, which are crucial for cognitive function and memory formation.
The synthesis of (S)-oxiracetam can be achieved through several methods. One notable method involves the following steps:
This method allows for high purity (over 98.5%) and optical purity (over 98%) of the final product, using inexpensive raw materials and straightforward operational procedures .
(S)-Oxiracetam has the following molecular formula: . Its molecular weight is approximately 142.16 g/mol. The compound features a pyrrolidinone ring structure, which contributes to its pharmacological activity.
Structural Representation:
(S)-Oxiracetam can participate in various chemical reactions typical of amides and esters:
These reactions are significant for understanding its stability and formulation in pharmaceutical contexts.
The mechanism of action of (S)-oxiracetam involves several neurochemical pathways:
High-performance liquid chromatography has been employed to analyze the purity of (S)-oxiracetam in bulk drug formulations, ensuring compliance with pharmaceutical standards .
(S)-Oxiracetam has several applications in scientific research and medicine:
The racetam family originated with piracetam, synthesized in 1964 by Corneliu Giurgea as the first compound classified specifically as a nootropic—a term describing substances that enhance cognitive function without significant side effects. Early racetams demonstrated modest procognitive effects through poorly understood mechanisms, primarily investigated for age-related cognitive decline. Second-generation racetams, including oxiracetam (developed in the 1970s), exhibited enhanced pharmacokinetic profiles and greater potency in animal models of cognitive impairment. Research throughout the 1980s-1990s established oxiracetam's ability to cross the blood-brain barrier and concentrate in learning-associated brain regions, particularly the hippocampus and septum [1] [4]. These findings stimulated investigations into its effects on neurotransmitter systems (especially acetylcholine and glutamate), cerebral energy metabolism, and synaptic plasticity. The subsequent identification of stereoselective activity within the oxiracetam molecule marked a pivotal advancement, shifting research toward enantiomer-specific neuropharmacology and away from racemic approaches [6] [8].
Table 1: Evolution of Key Racetam Compounds in Cognitive Neuroscience Research
Compound | Development Era | Primary Investigative Focus | Key Mechanistic Advances |
---|---|---|---|
Piracetam | 1960s-1970s | Cortical hyperexcitability, memory consolidation | Modest effects on membrane fluidity and acetylcholine modulation |
Oxiracetam | 1970s-1980s | Cerebral hypoperfusion, vascular dementia | Enhanced BBB penetration, regional brain distribution, energy metabolism influence |
(S)-Oxiracetam | 2000s-Present | Stereoselective neuroprotection, molecular mechanisms | Enantiomer-specific effects on ATP regulation, glutamatergic function, and synaptic protein expression |
Oxiracetam exists as a racemic mixture containing equal parts (R)- and (S)-enantiomers, yet only the (S)-configuration demonstrates significant nootropic activity. This enantioselectivity stems from differential molecular interactions at biological targets and distinct pharmacokinetic properties. Radiolabeled distribution studies reveal that systemically administered (S)-oxiracetam achieves higher brain concentrations (particularly in cognition-relevant regions like the septum and hippocampus) and exhibits slereoselective metabolic stability compared to the (R)-enantiomer [1] [4]. Crucially, (S)-Oxiracetam demonstrates superior binding affinity to synaptic targets involved in long-term potentiation (LTP), explaining its ability to reverse scopolamine-induced amnesia in rodent models—an effect absent with the (R)-form [2] [6].
Advanced imaging techniques, particularly Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Imaging (MALDI-MSI), have visualized the spatial distribution and metabolic effects of (S)-Oxiracetam at the regional brain level. These studies demonstrate its unique ability to modulate cortical ATP homeostasis, glutamine-glutamate cycling, and endogenous antioxidant systems following cerebral hypoperfusion. The molecular basis for this stereoselectivity lies in the chiral center's influence on conformational fitting within enzymatic binding pockets and receptor interaction domains [6] [10]. This enantiomeric precision translates to functional superiority: (S)-Oxiracetam at 100mg/kg produces cognitive improvements equivalent to 400mg/kg of the racemate in chronic hypoperfusion models, confirming its role as the principal active moiety [6] [8].
Table 2: Comparative Properties of Oxiracetam Enantiomers in Neural Systems
Property | (S)-Oxiracetam | (R)-Oxiracetam | Assessment Method |
---|---|---|---|
Brain Uptake (Septum/Hippocampus) | High concentration (p<0.01 vs. R-form) | Minimal accumulation | Radiolabeled distribution studies [1] [4] |
Anti-Amnesic Effects | Reverses scopolamine-induced deficits (dose-dependent) | No significant effect | Rodent passive avoidance and MWM tests [2] [6] |
Neuroprotective Activity | Reduces neuronal degeneration, white matter lesions | No protective activity | Nissl/Kluver-Barrera staining in 2-VO models [6] |
Metabolic Modulation | Regulates ATP, glutamine-glutamate, antioxidants | Minimal metabolic influence | MALDI-MSI and LC-MS/MS cortical mapping [6] [10] |
(S)-Oxiracetam demonstrates particular efficacy in pathologies involving chronic cerebral hypoperfusion (CCH)—a common feature in vascular dementia and Alzheimer's disease. The compound's therapeutic scope extends across multiple levels of CCH-induced pathology through several validated mechanisms:
Cerebrovascular Improvement: In the bilateral common carotid artery occlusion (2-VO) rodent model—a validated CCH paradigm—(S)-Oxiracetam administration (100-200mg/kg) significantly augments cerebral blood flow (CBF) by 25-38% compared to untreated controls. This hemodynamic improvement correlates with reduced white matter lesion severity in the optic tract (p<0.05) and attenuated astrocyte activation (GFAP+ cell reduction) in hippocampal CA1 regions. These effects create a neuroprotective microenvironment that limits hypoperfusion-induced neural damage [6] [8] [10].
Metabolic Rescue: MALDI-MSI analyses reveal that (S)-Oxiracetam uniquely normalizes cortical ATP depletion during acute hypoperfusion phases. It achieves this through mitochondrial function preservation and enhanced glucose utilization. Simultaneously, it modulates the glutamine-glutamate-GABA cycle, preventing excitotoxic glutamate accumulation while maintaining neurotransmitter balance. Additional metabolic benefits include elevation of endogenous antioxidants (glutathione and ascorbate), countering hypoperfusion-associated oxidative stress [6] [10].
Structural and Functional Neural Preservation: Chronic (S)-Oxiracetam administration significantly reduces neuron loss in hippocampal CA1 and cortical regions (p<0.05 vs. untreated CCH) and preserves white matter integrity against hypoperfusion-induced rarefaction. At the synaptic level, it rescues long-term potentiation (LTP) impairment through BDNF/CREB pathway activation and increased phosphorylated calcium/calmodulin-dependent protein kinase II (p-CaMKII) expression. These molecular changes correlate with synaptogenesis promotion and dendritic spine density preservation, providing structural foundations for cognitive recovery [5] [6] [8].
Table 3: Molecular Mechanisms of (S)-Oxiracetam in Cerebral Hypoperfusion Pathology
Pathological Process | (S)-Oxiracetam Intervention | Functional Outcome |
---|---|---|
Energy Failure | ↑ATP synthesis, ↑Glucose utilization (Cortex) | Prevents metabolic crisis, maintains ionic gradients |
Oxidative Stress | ↑Glutathione, ↑Ascorbate (Antioxidant reserves) | Reduces lipid peroxidation, DNA damage |
Excitotoxicity | Modulates glutamine-glutamate cycle | Prevents pathological glutamate accumulation |
Synaptic Dysfunction | ↑BDNF expression, ↑p-CREB activation, ↑p-CaMKII | Restores LTP, enhances synaptic plasticity |
Structural Degeneration | ↓Neuronal apoptosis, ↓Myelin rarefaction | Preserves neuronal networks, neural conductivity |
Beyond vascular cognitive impairment, (S)-Oxiracetam shows promise for altitude-induced cognitive deficits. In human studies at 4,000m elevation, oxiracetam preconditioning significantly improved performance on the Digit Symbol Substitution Test (DSST) and normalized P300/N200 auditory evoked potential latencies, indicating enhanced information processing speed and working memory under hypoxic conditions. These benefits parallel improved electroencephalographic (EEG) patterns and cerebral blood flow velocity metrics, suggesting broad applicability for hypoxic/ischemic pathologies [3]. The compound's ability to modulate neurovascular coupling and cellular resilience pathways positions it as a multifaceted therapeutic candidate for diverse neurodegenerative conditions where bioenergetic compromise contributes to pathogenesis.
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 1239908-48-5